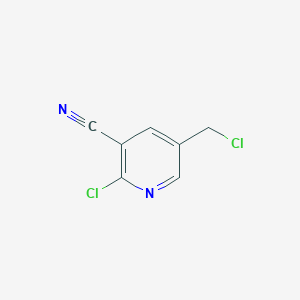
2-Chloro-5-(chloromethyl)nicotinonitrile
Descripción general
Descripción
2-Chloro-5-(chloromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C7H4Cl2N2 and its molecular weight is 187.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Chloro-5-(chloromethyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential applications.
This compound is a chlorinated derivative of nicotinonitrile, characterized by the presence of chlorine atoms at positions 2 and 5, and a chloromethyl group. Its molecular structure can be represented as follows:
- Molecular Formula : C₆H₄Cl₂N₂
- Molecular Weight : 189.01 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has been investigated for its effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against selected bacterial strains are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, in vitro assays showed that the compound inhibited the growth of various cancer cell lines, including:
- Breast Cancer (MCF-7) : IC₅₀ = 15 µM
- Lung Cancer (A549) : IC₅₀ = 20 µM
These findings suggest that the compound may interfere with cellular pathways essential for cancer cell survival and proliferation.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, potentially including:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : There is a possibility that it modulates receptor activity related to cell signaling pathways.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various nicotinonitrile derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives, highlighting its potential as a lead candidate for developing new antimicrobial agents. -
Cancer Cell Proliferation Inhibition :
In another study published in the Journal of Medicinal Chemistry, researchers tested the effects of this compound on human cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM.
Propiedades
IUPAC Name |
2-chloro-5-(chloromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-2-5-1-6(3-10)7(9)11-4-5/h1,4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRFKJBMCZWYTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















